Benzoic acid, p-nitro-, o-tolyl ester
Description
Structure
3D Structure
Properties
CAS No. |
5421-45-4 |
|---|---|
Molecular Formula |
C14H11NO4 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
(2-methylphenyl) 4-nitrobenzoate |
InChI |
InChI=1S/C14H11NO4/c1-10-4-2-3-5-13(10)19-14(16)11-6-8-12(9-7-11)15(17)18/h2-9H,1H3 |
InChI Key |
JPSZFHPZVGXCEL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Other CAS No. |
5421-45-4 |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Kinetics Pertaining to Benzoic Acid, P Nitro , O Tolyl Ester
Mechanistic Pathways of Ester Formation (Esterification)
The synthesis of Benzoic acid, p-nitro-, o-tolyl ester from p-nitrobenzoic acid and o-cresol (B1677501) can proceed through several mechanistic pathways, primarily distinguished by the site of bond cleavage and the method of activation.
Acyl Cleavage vs. Alkyl Cleavage Mechanisms in Esterification
Esterification reactions and their reverse, hydrolysis, can proceed via two distinct bond cleavage patterns: acyl-oxygen cleavage or alkyl-oxygen cleavage.
Acyl-Oxygen Cleavage: This is the most common pathway for esterification. The reaction involves a nucleophilic attack on the carbonyl carbon of the carboxylic acid (or its derivative), leading to the cleavage of the C-OH bond of the acid. In the context of forming o-tolyl p-nitrobenzoate, the oxygen from o-cresol attacks the carbonyl carbon of p-nitrobenzoic acid, resulting in the elimination of a water molecule. Isotopic labeling studies on similar esterification reactions have confirmed that the oxygen atom from the alcohol becomes the ester's alkoxy oxygen. libretexts.org
Alkyl-Oxygen Cleavage: This is a much rarer alternative that involves the cleavage of the C-O bond of the alcohol. ic.ac.uk This pathway typically requires the alcohol to form a stable carbocation. For o-cresol, the formation of an o-tolyl cation is highly unfavorable, making the alkyl-oxygen cleavage route not a viable mechanism for the direct esterification with p-nitrobenzoic acid. This pathway is more relevant in the hydrolysis of esters with alkyl groups that can form stable carbocations (e.g., tert-butyl esters). ic.ac.ukchemistrysteps.com
Therefore, the formation of this compound proceeds exclusively through an acyl-oxygen cleavage mechanism.
Role of Electrophilic and Nucleophilic Activation in Ester Formation
To achieve esterification, which is often an equilibrium process, activation of either the carboxylic acid or the alcohol is necessary.
Electrophilic Activation: This is the principle behind the classic Fischer esterification, where a strong acid catalyst (like H₂SO₄) is used. The acid protonates the carbonyl oxygen of p-nitrobenzoic acid, which significantly increases the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by the weakly nucleophilic hydroxyl group of o-cresol. libretexts.orgyoutube.com The electron-withdrawing nitro group on the p-nitrobenzoic acid already contributes to the electrophilicity of the carbonyl carbon, aiding the reaction. aiinmr.com The reaction proceeds through a tetrahedral intermediate, followed by the elimination of water to yield the ester. libretexts.org
Nucleophilic Activation: This strategy involves enhancing the nucleophilicity of the alcohol or using a more reactive derivative of the carboxylic acid. For instance, p-nitrobenzoic acid can be converted to a highly reactive acyl chloride (p-nitrobenzoyl chloride) using reagents like thionyl chloride (SOCl₂). libretexts.org This acyl chloride is then readily attacked by o-cresol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. Alternatively, o-cresol could be deprotonated to form the more nucleophilic o-cresoxide anion, which can then react with an activated acid derivative.
Catalytic Cycle Analysis in Metal-Mediated Esterifications
While acid catalysis is common, various metal catalysts can also facilitate esterification, often under milder conditions. These reactions typically involve Lewis acid catalysis. Although specific studies on metal-catalyzed synthesis of o-tolyl p-nitrobenzoate are not prominent, a general catalytic cycle can be proposed based on known metal-mediated esterifications.
A plausible cycle using a generic Lewis acid metal catalyst (e.g., based on Ti, Sn, or Au) would involve the following steps:
Coordination: The Lewis acidic metal center coordinates to the carbonyl oxygen of p-nitrobenzoic acid, activating the carbonyl group towards nucleophilic attack.
Nucleophilic Attack: The o-cresol molecule attacks the activated carbonyl carbon, forming a metal-coordinated tetrahedral intermediate.
Proton Transfer: Intramolecular or intermolecular proton transfers occur, preparing for the elimination of water.
Elimination & Regeneration: The intermediate collapses, eliminating a molecule of water and releasing the ester product. The metal catalyst is regenerated and can participate in a new cycle.
Gold(I) catalysts, for example, have been used in complex cycloisomerization reactions that involve the functionalization of aromatic rings, showcasing their potential in activating substrates for bond formation. nih.gov Metal oxides supported on materials like active carbons have also demonstrated catalytic activity in various organic transformations. capes.gov.br
Mechanisms of Ester Hydrolysis and Solvolysis for p-Nitro Esters
The hydrolysis of this compound back to p-nitrobenzoic acid and o-cresol can be catalyzed by either acid or base, with distinct mechanistic pathways. The presence of the p-nitro group makes the carbonyl carbon highly susceptible to nucleophilic attack, influencing the reaction kinetics.
Acid-Catalyzed Hydrolysis Mechanisms (e.g., AAC1, AAC2, AAL1 pathways)
The mechanisms for acid-catalyzed hydrolysis are designated by a code indicating the type of catalysis (A for acid), the site of cleavage (AC for acyl or AL for alkyl), and the molecularity of the rate-determining step (1 for unimolecular, 2 for bimolecular). epa.gov
AAC2 Mechanism: This is the most common pathway for the acid-catalyzed hydrolysis of esters and is the microscopic reverse of Fischer esterification. chemistrysteps.comchemguide.co.uk The reaction is bimolecular and involves the protonation of the ester's carbonyl oxygen, followed by the rate-determining attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfers and elimination of o-cresol yield the protonated p-nitrobenzoic acid, which then loses a proton to regenerate the acid catalyst. youtube.comlibretexts.org
AAC1 Mechanism: This unimolecular pathway involves a rate-determining acyl-oxygen cleavage to form an acylium ion intermediate. spcmc.ac.in This mechanism is rare and typically requires a sterically hindered ester that inhibits the bimolecular attack of water, as well as a powerful ionizing solvent (like concentrated sulfuric acid) to facilitate the formation of the acylium ion. spcmc.ac.in For o-tolyl p-nitrobenzoate, this pathway is unlikely under typical dilute acid conditions but might be possible in highly acidic media.
AAL1 Mechanism: This unimolecular pathway involves alkyl-oxygen cleavage and proceeds through a carbocation intermediate derived from the alcohol portion of the ester. epa.gov It is favored only when the alcohol part can form a very stable carbocation (e.g., a tertiary alkyl group). chemistrysteps.com Since the o-tolyl cation is unstable, the AAL1 mechanism is not a feasible pathway for the hydrolysis of this compound.
The table below summarizes the key features of these acid-catalyzed hydrolysis mechanisms.
| Mechanism | Molecularity | Cleavage Site | Key Intermediate | Favored By | Relevance to o-tolyl p-nitrobenzoate |
| AAC2 | Bimolecular | Acyl-Oxygen | Tetrahedral | Primary/secondary alcohols, unhindered acyl groups. | Most probable mechanism under standard conditions. |
| AAC1 | Unimolecular | Acyl-Oxygen | Acylium ion | Sterically hindered acyl groups, strong ionizing acids. | Unlikely, except possibly in concentrated H₂SO₄. |
| AAL1 | Unimolecular | Alkyl-Oxygen | Carbocation | Groups that form stable carbocations (e.g., tert-butyl). | Not feasible due to instability of the o-tolyl cation. |
Base-Catalyzed Hydrolysis Mechanisms (e.g., BAC2 pathway)
Base-catalyzed hydrolysis, or saponification, is generally an irreversible process.
BAC2 Mechanism: This is the predominant mechanism for base-catalyzed ester hydrolysis. epa.gov It is a bimolecular process initiated by the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. chemistrysteps.com This is the rate-determining step and results in a tetrahedral intermediate. The intermediate then collapses, expelling the o-cresoxide anion as the leaving group. In the final, rapid step, the newly formed p-nitrobenzoic acid (a strong acid) protonates the o-cresoxide (a base), driving the reaction to completion and making it effectively irreversible. The electron-withdrawing p-nitro group accelerates this reaction by stabilizing the negative charge on the tetrahedral intermediate and increasing the acidity of the final carboxylic acid product.
Kinetic Studies of Hydrolysis and Solvolysis and Factors Influencing Reaction Rates
The hydrolysis of this compound, which results in the formation of p-nitrobenzoic acid and o-cresol, can proceed under both acidic and basic conditions. These reactions are classic examples of nucleophilic acyl substitution, and their mechanisms are among the most thoroughly studied in organic chemistry. ucalgary.ca The core of the mechanism involves the formation of a tetrahedral intermediate, which subsequently dissociates. ucalgary.ca In both catalyzed pathways, the cleavage occurs at the acyl-oxygen bond (the bond between the carbonyl carbon and the o-tolyl oxygen). ucalgary.ca
Under basic conditions, a reaction known as saponification, a hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This initial attack forms a tetrahedral alkoxide intermediate. The intermediate then collapses, reforming the carbonyl double bond and eliminating the o-toloxide as the leaving group. A subsequent rapid acid-base reaction between the acidic p-nitrobenzoic acid and the basic o-toloxide anion yields the final products: p-nitrobenzoate salt and o-cresol. ucalgary.ca This process is effectively irreversible because the final deprotonation step removes the carboxylic acid from the equilibrium. libretexts.org
Acid-catalyzed hydrolysis is the reverse of Fischer esterification. ucalgary.caucoz.com The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A weak nucleophile, such as a water molecule, can then attack the activated carbonyl carbon, leading to a tetrahedral intermediate. Following a series of proton transfers, the o-cresol moiety is converted into a good leaving group and is eliminated. Deprotonation of the resulting protonated carboxylic acid regenerates the acid catalyst and yields p-nitrobenzoic acid. ucalgary.ca To drive the equilibrium towards hydrolysis, a large excess of water is typically used, in accordance with Le Chatelier's principle. libretexts.org
Several factors influence the rate of these hydrolysis reactions:
pH: The rate of hydrolysis is significantly dependent on the pH of the medium. The reaction is typically slow at neutral pH but is accelerated by the presence of either acid or base.
Substituent Effects: The electron-withdrawing nitro group in the para position of the benzoate (B1203000) moiety (p-nitro-) makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This increases the rate of hydrolysis compared to unsubstituted or electron-donating group-substituted esters. Studies on similar compounds, like p-nitrophenyl benzoate esters, have utilized Hammett plots to quantify these electronic effects, showing a correlation between the reaction rate and the substituent's electronic properties. semanticscholar.org
Solvent: The polarity of the solvent can influence reaction rates. In mixed solvent systems, such as acetonitrile-water mixtures, changes in solvent composition can affect the solvation of both the reactants and the transition state, thereby altering the hydrolysis rate. researchgate.net
Salts: The presence of salts can exert a specific influence on the reaction rate, either by altering the activity of water or through direct interactions with the transition state. researchgate.net
Factors Influencing Hydrolysis Rates of this compound
| Factor | Influence on Reaction Rate | Mechanism of Influence |
|---|---|---|
| pH | Rate is slowest at neutral pH, accelerated by acid or base. | Acid protonates the carbonyl, activating it for nucleophilic attack. Base provides a strong nucleophile (OH-). |
| p-Nitro Group | Increases the rate of hydrolysis. | The electron-withdrawing nature of the NO₂ group enhances the electrophilicity of the carbonyl carbon. |
| Solvent Polarity | Can increase or decrease the rate depending on the mechanism. | Affects the stabilization of reactants, intermediates, and the transition state. |
| Temperature | Increases the rate. | Provides the necessary activation energy for the reaction to proceed. |
| Excess Water | Shifts equilibrium toward products in acid-catalyzed hydrolysis. | Le Chatelier's principle. libretexts.org |
Intramolecular Rearrangement Mechanisms involving the o-Tolyl Moiety
While specific intramolecular rearrangements for this compound are not widely documented, analogous reactions provide insight into potential pathways involving the o-tolyl group. A relevant example is the Newman-Kwart Rearrangement (NKR), which involves the intramolecular thermal migration of an aryl group from an oxygen atom to a sulfur atom in O-thiocarbamates to form S-thiocarbamates. organic-chemistry.org
The mechanism of the NKR is an intramolecular aromatic nucleophilic substitution. organic-chemistry.org If a similar rearrangement were to occur with this compound, it would involve the migration of the o-tolyl group. Key mechanistic features from the NKR that would be relevant include:
First-Order Kinetics: The reaction would likely exhibit first-order kinetics, which is characteristic of intramolecular processes. organic-chemistry.org
Electron-Withdrawing Groups: The p-nitro group on the benzoyl moiety would have a significant activating effect. By withdrawing electron density, it would stabilize the negative charge that develops on the aromatic ring during the nucleophilic attack, thus favoring the rearrangement. organic-chemistry.org
Ortho-Substituent Effect: The methyl group on the o-tolyl moiety can have a beneficial effect. It restricts the rotation around the Ar-O bond, which can lead to a more favorable (less negative) entropy of activation upon reaching the transition state. For instance, in the NKR, O-(o-tolyl) N,N-dimethylthiocarbamates rearrange faster than their O-(p-tolyl) counterparts. organic-chemistry.org
However, significant steric hindrance from bulky ortho-substituents can overwhelm this entropic advantage and slow the reaction rate. organic-chemistry.org Other rearrangements like the Baeyer-Villiger oxidation also involve the migration of an aryl group, further illustrating the possibility of such transformations under specific oxidative conditions. wiley-vch.demasterorganicchemistry.com
Nitro Group Transformations and Reduction Pathways in the Ester
The nitro group on the aromatic ring is a versatile functional group that can undergo various transformations, most notably reduction to an amino group. The challenge in reducing the nitro group of this compound lies in achieving selectivity, leaving the ester functional group intact. The ester linkage is also susceptible to reduction by powerful reducing agents like lithium aluminum hydride (LiAlH₄). commonorganicchemistry.comresearchgate.net
Selective Reduction of the Nitro Group to Amine Derivatives
Fortunately, numerous reagents and methods have been developed for the chemoselective reduction of aromatic nitro compounds to their corresponding amines in the presence of other reducible functionalities, such as esters. niscpr.res.instackexchange.com These methods are crucial for synthesizing o-tolyl p-aminobenzoate from its nitro precursor.
Common and effective methods include:
Tin(II) Chloride (SnCl₂): The use of stannous chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol (B145695) is a classic and mild method for reducing aromatic nitro groups without affecting ester functionalities. stackexchange.com
Catalytic Hydrogenation: This is a widely used industrial and laboratory method.
Palladium on Carbon (Pd/C): Hydrogen gas (H₂) with a Pd/C catalyst is highly effective. However, it can sometimes be too reactive and may cleave other sensitive groups. commonorganicchemistry.com
Raney Nickel: This catalyst is also effective and is often preferred when dehalogenation is a concern, though this is not relevant for the title compound. commonorganicchemistry.com
Platinum on Carbon (Pt/C): Can be used for selective hydrogenations, sometimes at low pressure. stackexchange.com
Metal/Acid Systems: The use of an easily oxidized metal in acidic media provides a mild reduction pathway.
Iron (Fe) in Acetic Acid: A common, inexpensive, and mild reagent system. commonorganicchemistry.com
Zinc (Zn) in Acetic Acid: Another mild option for selective nitro reduction. commonorganicchemistry.com
Hydrazine-Based Reductions:
Hydrazine (B178648) Hydrate (B1144303) with a Catalyst: Hydrazine hydrate in the presence of catalysts like Ni(acac)₂/PMHS or under pressure can selectively reduce nitro groups. rsc.orgresearchgate.net
Hydrazine Glyoxylate: In the presence of zinc or magnesium powder, this reagent system offers a rapid and simple reduction at room temperature. niscpr.res.in
Selective Reagents for the Reduction of the Nitro Group in this compound
| Reagent/System | Conditions | Selectivity | Reference |
|---|---|---|---|
| SnCl₂·2H₂O | Ethanol, heat | High; does not reduce the ester group. | stackexchange.com |
| H₂ / Pd/C | Various solvents, room temp/pressure | High, but can be non-selective with other functional groups. | commonorganicchemistry.com |
| Fe / Acid (e.g., AcOH, HCl) | Aqueous or alcoholic solvents | Good; mild and cost-effective. | commonorganicchemistry.com |
| Zn / Acid (e.g., AcOH) | Aqueous or alcoholic solvents | Good; mild conditions. | commonorganicchemistry.com |
| Ni(acac)₂ / PMHS | Mild conditions | Excellent chemoselectivity for nitro groups. | rsc.org |
| Hydrazine Glyoxylate / Zn or Mg | Room temperature | Rapid and selective reduction. | niscpr.res.in |
Detailed Mechanistic Investigations using Isotopic Labeling Techniques (e.g., ¹⁸O Labeling)
Isotopic labeling is a powerful tool for elucidating reaction mechanisms. For the hydrolysis of esters like this compound, ¹⁸O labeling experiments have been fundamental in confirming the precise bond-breaking events. ucalgary.caucoz.com
The central question in ester hydrolysis is whether the cleavage occurs at the acyl-oxygen bond (C-OAr) or the alkyl-oxygen bond (O-Ar). The accepted mechanism for both acid- and base-catalyzed hydrolysis of most esters involves acyl-oxygen cleavage. ucalgary.caucoz.com
This was confirmed by conducting the hydrolysis reaction in water enriched with the heavy oxygen isotope, ¹⁸O (H₂¹⁸O). When this compound is hydrolyzed under these conditions, the ¹⁸O label is found exclusively in the p-nitrobenzoic acid product. The o-cresol product contains no ¹⁸O. ucalgary.caucoz.com
Observation: The ¹⁸O from the solvent (H₂¹⁸O) is incorporated into the carboxylic acid.
If the alternative mechanism, alkyl-oxygen cleavage, were to occur, the ¹⁸O would be incorporated into the o-cresol, and the original oxygen from the ester would remain with the carboxylic acid. Since this is not observed, the alkyl-oxygen cleavage mechanism is ruled out for this type of ester under typical hydrolysis conditions. libretexts.org These labeling studies provide definitive proof for the nucleophilic acyl substitution pathway. ucalgary.caucoz.com
Advanced Spectroscopic and Structural Characterization of Benzoic Acid, P Nitro , O Tolyl Ester
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. For Benzoic acid, p-nitro-, o-tolyl ester, both ¹H and ¹³C NMR, alongside advanced 2D NMR methods, provide a complete picture of its atomic connectivity and spatial arrangement.
Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹H and ¹³C NMR spectra of this compound are predicted based on the well-established chemical shifts of its constituent moieties: a p-nitrobenzoyl group and an o-cresol (B1677501) (o-tolyl) group. The electron-withdrawing nature of the nitro group and the ester linkage, combined with the electron-donating effect of the methyl group on the tolyl ring, results in a distinct pattern of chemical shifts.
In the ¹H NMR spectrum, the protons on the p-nitrophenyl ring are expected to appear as two distinct doublets in the downfield region, typically between 8.2 and 8.4 ppm, due to the strong deshielding effect of the nitro group. The protons on the o-tolyl ring would exhibit more complex splitting patterns in the aromatic region, generally between 7.0 and 7.4 ppm. The methyl protons of the tolyl group would give rise to a characteristic singlet further upfield, around 2.2-2.4 ppm.
The ¹³C NMR spectrum provides further structural confirmation. docbrown.info The carbonyl carbon of the ester group is anticipated to resonate at a significantly downfield position, typically in the range of 160-170 ppm. oregonstate.edu The carbon atoms of the p-nitrophenyl ring are influenced by the nitro group, with the carbon atom attached to the nitro group appearing around 150 ppm and the other aromatic carbons resonating between 123 and 135 ppm. For the o-tolyl moiety, the carbon bearing the methyl group and the carbon attached to the ester oxygen will have distinct chemical shifts, while the other aromatic carbons will appear in the typical aromatic region of 120-140 ppm. The methyl carbon itself is expected at approximately 20 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Protons on p-nitrophenyl ring | 8.2 - 8.4 | Doublet |
| Protons on o-tolyl ring | 7.0 - 7.4 | Multiplet |
| Methyl protons (-CH₃) | 2.2 - 2.4 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl carbon (C=O) | 160 - 170 |
| C-NO₂ on p-nitrophenyl ring | ~150 |
| Aromatic carbons (p-nitrophenyl) | 123 - 135 |
| Aromatic carbons (o-tolyl) | 120 - 140 |
| Methyl carbon (-CH₃) | ~20 |
Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational and Connectivity Elucidation
To unequivocally assign the proton and carbon signals and to determine the three-dimensional structure, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. nih.gov
A COSY spectrum would reveal the coupling relationships between adjacent protons within the p-nitrophenyl and o-tolyl rings, aiding in the assignment of the complex multiplets. The HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum. Furthermore, the HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity across the ester linkage, by observing a correlation between the protons on the o-tolyl ring and the carbonyl carbon of the p-nitrobenzoyl group.
The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides insights into the spatial proximity of protons. For this compound, a NOESY spectrum could reveal through-space interactions between the protons of the o-tolyl ring and the protons of the p-nitrophenyl ring, which would help to define the preferred conformation of the molecule around the ester bond.
Vibrational Spectroscopy for Functional Group Analysis and Molecular Structure
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy Interpretation
The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. core.ac.uk A strong, sharp peak corresponding to the C=O stretching vibration of the ester group is anticipated in the region of 1720-1740 cm⁻¹. spectroscopyonline.com The presence of the nitro group will be confirmed by two strong absorption bands: an asymmetric stretching vibration around 1520-1540 cm⁻¹ and a symmetric stretching vibration near 1340-1350 cm⁻¹. researchgate.net
Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands above 3000 cm⁻¹. The C-O stretching vibrations of the ester group will likely produce two bands, one for the C(=O)-O stretch and another for the O-C(aryl) stretch, typically found in the 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹ regions, respectively. Aromatic C=C stretching vibrations will give rise to several medium to weak bands in the 1450-1600 cm⁻¹ range.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | >3000 | Weak |
| Ester C=O Stretch | 1720 - 1740 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |
| Asymmetric NO₂ Stretch | 1520 - 1540 | Strong |
| Symmetric NO₂ Stretch | 1340 - 1350 | Strong |
| Ester C-O Stretch | 1250 - 1300, 1100 - 1150 | Medium |
Raman Spectroscopy for Complementary Molecular Vibrational Analysis
Raman spectroscopy provides complementary information to FT-IR. While the C=O stretch is also observable in the Raman spectrum, it is typically weaker than in the IR spectrum. nih.gov Conversely, the symmetric stretching vibration of the nitro group often gives a strong and characteristic Raman band around 1350 cm⁻¹. researchgate.net The aromatic ring vibrations, particularly the ring breathing modes, are also typically strong in the Raman spectrum and can provide information about the substitution pattern. For the p-substituted nitrophenyl ring, a strong band is expected around 850-870 cm⁻¹. The presence of the o-tolyl group would contribute to a more complex Raman spectrum in the fingerprint region.
Electronic Spectroscopy for Electronic Structure and Conjugation Insights
Electronic spectroscopy, specifically UV-Vis spectroscopy, provides information about the electronic transitions within the molecule and the extent of conjugation. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the p-nitrobenzoyl chromophore.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Analysis
The electronic absorption characteristics of this compound are primarily dictated by the p-nitrobenzoate chromophore. The UV-Vis spectrum of this compound is expected to exhibit distinct absorption bands that are influenced by the electronic transitions within its aromatic systems.
The p-nitro group, being a strong electron-withdrawing group, in conjunction with the ester functionality and the benzene (B151609) ring, forms a chromophoric system. This system gives rise to characteristic absorption peaks in the ultraviolet region. For comparison, benzoic acid itself shows absorption bands around 190 nm (A band), 230 nm (B band), and 280 nm (C band). researchgate.net In aqueous solutions, the neutral form of benzoic acid has a B-band peak maximum at 230 nm and a broader C-band around 274 nm. rsc.org
The introduction of a nitro group at the para position is known to cause a bathochromic (red) shift in the absorption maxima. For instance, p-nitrobenzoic acid displays a significant absorption in the UV region. nist.gov The electronic structure of esters of p-nitrobenzoic acid, such as the o-tolyl ester, would be expected to show similar spectral features. The primary absorption is due to π → π* transitions within the benzene ring, which are significantly affected by the nitro substituent. The presence of the o-tolyl group may lead to minor shifts in the absorption maxima compared to simpler alkyl esters due to its electronic and steric effects.
A summary of expected UV-Vis absorption data is presented below:
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry serves as a crucial tool for confirming the molecular weight and elucidating the fragmentation pathways of this compound. The molecular formula of this compound is C14H11NO4, which corresponds to a molecular weight of approximately 257.24 g/mol .
In mass spectrometry, esters typically undergo characteristic fragmentation patterns. libretexts.org The most common cleavage occurs at the bond adjacent to the carbonyl group, leading to the loss of the alkoxy group (-OR). libretexts.org For this compound, this would involve the cleavage of the o-tolyloxy group.
Key expected fragmentation pathways include:
Loss of the o-tolyloxy radical ([M - 107]+): This would result in the formation of the p-nitrobenzoyl cation at m/z 150.
Formation of the o-tolyl cation ([M - 166]+): Cleavage of the ester bond could also lead to the formation of the o-tolyl cation at m/z 91.
Loss of the nitro group ([M - 46]+): Fragmentation of the nitro group is also a plausible pathway.
The expected major fragments in the mass spectrum are summarized in the table below:
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing of this compound is expected to be governed by a combination of intermolecular interactions. While the molecule lacks strong hydrogen bond donors like an -OH or -NH group, weak C-H···O hydrogen bonds are anticipated to play a role in stabilizing the crystal lattice. These interactions would likely involve the aromatic C-H groups and the oxygen atoms of the nitro and ester functionalities.
Polymorphism Studies and their Structural Implications on Solid-State Behavior
Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, including benzoic acid derivatives. nih.govrsc.org Different polymorphs can exhibit distinct physical properties, such as melting point, solubility, and stability.
For this compound, conformational polymorphism is a distinct possibility. nih.gov This could arise from different rotational orientations of the o-tolyl group relative to the p-nitrobenzoate moiety. The energetic landscape of these different conformations would be relatively shallow, allowing for the existence of multiple stable or metastable crystal forms. Studies on related nitro-containing aromatic compounds have shown that the orientation of the nitro group can also lead to polymorphism. mdpi.com The investigation of polymorphism in this compound would be crucial for understanding its solid-state behavior and for applications where consistent physical properties are required.
Computational Chemistry and Theoretical Investigations of Benzoic Acid, P Nitro , O Tolyl Ester
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the molecular and electronic structure of "Benzoic acid, p-nitro-, o-tolyl ester." These computational methods provide insights into the molecule's geometry, stability, and electronic properties, which are crucial for predicting its behavior in chemical reactions.
Density Functional Theory (DFT) has become a popular quantum chemical method for investigating the structure and properties of organic molecules due to its balance of accuracy and computational cost. DFT calculations are used to determine the optimized geometry of "this compound," which corresponds to the lowest energy conformation of the molecule. This is achieved by solving the Kohn-Sham equations, where the electron density is used as the fundamental variable.
For a molecule like "this compound," a combination of a functional, such as B3LYP or M06-2X, and a basis set, like 6-311++G(d,p), is typically employed to achieve reliable results. researchgate.netresearchgate.net The geometry optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule until a minimum on the potential energy surface is located.
Illustrative Optimized Geometrical Parameters for this compound (Calculated using DFT)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-O (ester) | 1.36 | ||
| C=O (ester) | 1.21 | ||
| O-C (tolyl) | 1.42 | ||
| C-N (nitro) | 1.48 | ||
| C-C-O (ester) | 111.5 | ||
| O-C-O (ester) | 123.0 | ||
| C-C-N (nitro) | 118.7 | ||
| O=C-O-C | 179.5 | ||
| C-C-C-N | 179.8 |
Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate electronic structure information. rsc.org
While computationally more demanding than DFT, ab initio methods are often used as a benchmark to validate the results obtained from DFT calculations. For "this compound," high-accuracy calculations could be employed to refine the understanding of its electronic structure, particularly for properties that are sensitive to electron correlation effects. For example, calculating the precise energy of the molecule and its various conformations can help in understanding its stability and potential energy landscape. These methods are also crucial for studying excited states and photochemical processes, though such investigations are beyond the scope of this article.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
The energies of the HOMO and LUMO and the energy gap between them (the HOMO-LUMO gap) are critical parameters for predicting the chemical reactivity and stability of a molecule. researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.
A molecule with a high-energy HOMO is a better electron donor, making it more susceptible to attack by electrophiles. Conversely, a molecule with a low-energy LUMO is a better electron acceptor and is more reactive towards nucleophiles. The HOMO-LUMO gap is an indicator of the molecule's stability; a large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netumich.edu
For "this compound," the electron-withdrawing nitro group is expected to lower the energies of both the HOMO and the LUMO. The HOMO is likely to be localized on the tolyl ring and the ester group, while the LUMO is expected to be concentrated on the p-nitrobenzoyl moiety due to the strong electron-withdrawing nature of the nitro group. This distribution makes the p-nitrobenzoyl part of the molecule susceptible to nucleophilic attack.
Illustrative Frontier Molecular Orbital Energies for this compound and Related Compounds (Calculated using DFT)
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Benzoic acid | -7.5 | -1.2 | 6.3 |
| p-Nitrobenzoic acid | -8.2 | -3.1 | 5.1 |
| This compound | -8.0 | -2.9 | 5.1 |
| o-Cresol (B1677501) | -6.5 | -0.5 | 6.0 |
Note: The data in this table is illustrative and based on general trends observed for substituted aromatic compounds. The values for "this compound" are estimated based on the effects of the nitro and tolyl groups.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, including the identification of transition states and the calculation of reaction rates.
By modeling the reaction pathway, it is possible to predict the selectivity and kinetics of a chemical reaction involving "this compound." This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. nih.gov
For example, the hydrolysis of "this compound" can be modeled computationally. The reaction would proceed via a nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the ester group. DFT calculations can be used to map out the potential energy surface for this reaction, identifying the reactants, intermediates, transition states, and products. youtube.com
The calculated activation energies for different possible reaction pathways can help in predicting the most favorable reaction mechanism. For instance, it can be determined whether the reaction proceeds through a concerted or a stepwise mechanism. Furthermore, by comparing the activation energies for reactions at different sites of the molecule, the regioselectivity of the reaction can be predicted. The influence of catalysts, such as acids or bases, on the reaction pathway can also be investigated by including them in the computational model. acs.org
Illustrative Reaction Profile Data for the Hydrolysis of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants (Ester + H₂O) | 0.0 |
| Transition State 1 (Nucleophilic Attack) | +15.2 |
| Tetrahedral Intermediate | -5.8 |
| Transition State 2 (Leaving Group Departure) | +12.5 |
| Products (p-Nitrobenzoic acid + o-Cresol) | -2.1 |
Note: This data is hypothetical and serves to illustrate the type of information obtained from reaction pathway modeling.
Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, offering a window into their conformational flexibility and dynamic properties. rsc.orgnist.gov For "this compound," MD simulations can elucidate the rotational freedom around the ester linkage and the C-C bonds connecting the phenyl rings.
The dynamic behavior of this ester is largely dictated by the interplay of steric and electronic factors. The presence of the nitro group in the para position of the benzoic acid moiety and the methyl group in the ortho position of the tolyl group introduces significant steric hindrance, which is expected to influence the preferred conformations of the molecule.
A hypothetical molecular dynamics simulation would likely reveal the following:
Torsional Angles: The dihedral angles defining the orientation of the p-nitrophenyl and o-tolyl groups relative to the ester plane would be key parameters. The rotation around the ester C-O bond and the aryl-ester C-C bonds would likely be restricted, leading to a limited set of low-energy conformations.
Conformational States: The molecule would likely populate a few stable conformational states. These states would be characterized by specific orientations of the aromatic rings, influenced by a balance between steric repulsion (from the o-methyl and p-nitro groups) and the desire for π-π stacking or other favorable non-covalent interactions.
Solvent Effects: The dynamic behavior would also be influenced by the solvent environment. In polar solvents, solvent molecules would interact with the polar nitro and ester groups, potentially altering the conformational preferences observed in the gas phase or nonpolar solvents.
A representative data table summarizing potential conformational states and their relative energies, as might be determined from MD simulations, is presented below. Please note this data is illustrative and based on general principles of conformational analysis for similar aromatic esters.
| Conformational State | Dihedral Angle 1 (O=C-O-C) | Dihedral Angle 2 (C-C-O-C) | Relative Energy (kcal/mol) |
| Conformer A | ~180° (trans) | ~60° | 0.0 |
| Conformer B | ~180° (trans) | ~-60° | 0.2 |
| Conformer C | ~0° (cis) | ~75° | 3.5 |
Table 1: Hypothetical low-energy conformers of this compound as predicted by molecular dynamics simulations.
Non-Covalent Interaction (NCI) Analysis and Elucidation of Supramolecular Networks
Non-covalent interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and π-π stacking, which are crucial in determining the supramolecular architecture of molecular crystals and aggregates. nist.gov For "this compound," NCI analysis would be instrumental in understanding how individual molecules interact to form larger assemblies.
The key non-covalent interactions expected to govern the supramolecular network of this compound include:
π-π Stacking: The presence of two aromatic rings suggests that π-π stacking interactions will play a significant role in the solid-state packing. The electron-deficient p-nitrophenyl ring may interact favorably with the more electron-rich o-tolyl ring of an adjacent molecule.
C-H···O Interactions: The aromatic C-H bonds and the methyl C-H bonds can act as weak hydrogen bond donors, interacting with the oxygen atoms of the nitro and ester groups of neighboring molecules.
Dipole-Dipole Interactions: The polar nitro and ester groups will lead to significant dipole moments, and dipole-dipole interactions will be a major force in the crystal lattice.
An NCI plot would likely reveal regions of weak, attractive van der Waals interactions between the aromatic rings and more localized, stronger interactions involving the polar functional groups. These interactions collectively contribute to the formation of a stable three-dimensional supramolecular network. nist.gov
Prediction of Spectroscopic Parameters from Theoretical Models (e.g., NMR, IR, UV-Vis)
Theoretical models, particularly those based on Density Functional Theory (DFT), are widely used to predict spectroscopic parameters with a high degree of accuracy. researchgate.net For "this compound," DFT calculations can provide valuable insights into its NMR, IR, and UV-Vis spectra, aiding in the interpretation of experimental data.
NMR Spectroscopy:
Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C nuclei. rsc.org For this molecule, distinct signals would be expected for the protons and carbons of the p-nitrophenyl and o-tolyl rings, as well as the ester functionality.
Hypothetical ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃:
Aromatic protons of the p-nitrophenyl ring: ~8.2-8.4 ppm (doublet) and ~7.9-8.1 ppm (doublet) due to the strong electron-withdrawing effect of the nitro group.
Aromatic protons of the o-tolyl ring: A complex multiplet pattern between ~7.1-7.4 ppm.
Methyl protons of the o-tolyl group: A singlet around ~2.3 ppm.
IR Spectroscopy:
DFT calculations can predict the vibrational frequencies and their corresponding intensities in the infrared spectrum. researchgate.netresearchgate.net Key predicted vibrational bands would include:
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Description |
| C=O (ester) | ~1730-1745 | Carbonyl stretch, strong intensity. |
| NO₂ (asymmetric) | ~1520-1540 | Nitro group asymmetric stretch, strong intensity. |
| NO₂ (symmetric) | ~1340-1360 | Nitro group symmetric stretch, medium intensity. |
| C-O (ester) | ~1250-1280 and ~1100-1120 | Asymmetric and symmetric C-O-C stretches, strong intensities. |
| Aromatic C-H | ~3000-3100 | Stretching vibrations. |
| Aliphatic C-H | ~2850-2960 | Methyl group stretching vibrations. |
Table 2: Hypothetical characteristic infrared vibrational frequencies for this compound.
UV-Vis Spectroscopy:
Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. researchgate.net The spectrum of "this compound" is expected to be dominated by π→π* transitions within the aromatic systems. The presence of the p-nitrobenzoyl chromophore would likely result in a strong absorption band at a longer wavelength compared to unsubstituted benzoic acid esters.
Hypothetical UV-Vis Absorption Maxima (λ_max) in a non-polar solvent:
A strong absorption band around 260-280 nm, primarily attributed to the p-nitrobenzoyl chromophore.
Additional absorption bands at shorter wavelengths corresponding to transitions within the o-tolyl moiety and other higher-energy transitions.
The comparison of these theoretically predicted spectroscopic parameters with experimental data, when available, is crucial for validating the computational models and providing a definitive characterization of the compound. researchgate.net
Structure Reactivity Relationships of Benzoic Acid, P Nitro , O Tolyl Ester
Electronic Effects of the p-Nitro Group and o-Tolyl Moiety on Ester Reactivity
The electronic landscape of an ester is a primary determinant of its susceptibility to nucleophilic attack, a key step in many of its reactions, such as hydrolysis. In "Benzoic acid, p-nitro-, o-tolyl ester," both the p-nitro group and the o-tolyl group contribute to this landscape, albeit in different ways.
Inductive (-I) and Mesomeric (-M) Effects of Nitro Substitution
The nitro group (-NO₂) is a potent electron-withdrawing group, a characteristic that profoundly influences the reactivity of the ester. This electron-withdrawing nature stems from two distinct electronic effects: the inductive effect (-I) and the mesomeric or resonance effect (-M).
The inductive effect arises from the high electronegativity of the nitrogen and oxygen atoms in the nitro group. This causes a pull of electron density away from the aromatic ring through the sigma (σ) bonds. masterorganicchemistry.compearson.com This withdrawal of electron density makes the carbonyl carbon of the ester group more electrophilic and, therefore, more susceptible to attack by nucleophiles.
The mesomeric effect , on the other hand, involves the delocalization of π-electrons across the molecule. The nitro group can participate in resonance with the benzene (B151609) ring, further withdrawing electron density, particularly from the ortho and para positions. masterorganicchemistry.commasterorganicchemistry.com This delocalization stabilizes the transition state of nucleophilic attack, thereby increasing the reaction rate. The combined -I and -M effects of the p-nitro group significantly enhance the reactivity of the ester towards nucleophilic acyl substitution reactions, such as hydrolysis. rsc.orglibretexts.org
Steric Effects of the o-Tolyl Group on Reaction Centers and Conformation
The o-tolyl group, which is a toluene (B28343) molecule attached at the ortho position, introduces significant steric hindrance around the ester linkage. The methyl group at the ortho position of the phenyl ring physically obstructs the approach of nucleophiles to the carbonyl carbon of the ester. acs.org This steric hindrance can significantly decrease the rate of reactions that involve nucleophilic attack at this center, such as hydrolysis.
The steric bulk of the o-tolyl group also influences the conformation of the molecule. The presence of the ortho-methyl group can force the plane of the tolyl ring to be twisted relative to the plane of the ester group. This twisting can affect the overlap of orbitals and, consequently, the electronic communication between the aromatic ring and the ester functional group. Studies on sterically hindered esters have shown that the enzymatic hydrolysis rates can be significantly reduced due to these steric factors. nih.govnih.gov For instance, the hydrolysis rate of a 1-methylpentyl ester was found to be 10-times lower than that of a 4-methylpentyl ester, highlighting the impact of steric bulk near the reaction center. nih.gov
Influence of Molecular Conformation on Reactivity Profiles
The three-dimensional arrangement of atoms in "this compound," or its molecular conformation, plays a crucial role in determining its reactivity. The steric clash between the ortho-methyl group of the tolyl moiety and the carbonyl group of the ester can lead to a non-planar conformation. This twisting of the ester group out of the plane of the benzene ring can have two opposing effects on reactivity.
On one hand, it can reduce the resonance interaction between the aromatic π-system and the carbonyl group, which would slightly decrease the electrophilicity of the carbonyl carbon. On the other hand, and often more significantly, this steric hindrance can impede the approach of a nucleophile, thereby slowing down the reaction rate. The final reactivity profile is a balance of these electronic and steric conformational effects. The dihedral angle between the aromatic ring and the ester group is a critical parameter in this regard. In a related crystal structure of a 2-methyl-amino-3-nitro-4-p-tolyl-pyrano[3,2-c]chromen-5(4H)-one, the dihedral angle between the fused-ring system and the pendant p-tolyl group was found to be 87.62 (7)°, indicating a significant twist. nih.gov
Quantitative Structure-Reactivity Relationships (QSAR) in Benzoic Ester Systems
Quantitative Structure-Reactivity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its reactivity. wikipedia.org In the context of benzoic ester systems, QSAR studies aim to predict the reaction rates or equilibrium constants based on various physicochemical parameters of the substituents.
For the hydrolysis of substituted benzoic esters, the Hammett equation is a classic example of a linear free-energy relationship, a type of QSAR. libretexts.orgwalisongo.ac.id The equation is given by:
log(k/k₀) = ρσ
where:
k is the rate constant for the reaction of a substituted benzoic ester.
k₀ is the rate constant for the reaction of the unsubstituted benzoic ester.
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.
| Descriptor Type | Influence on Reactivity | Reference |
| Electronic | The p-nitro group increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. | rsc.orglibretexts.org |
| Steric | The o-tolyl group sterically hinders the approach of nucleophiles to the carbonyl carbon, slowing the reaction rate. | acs.orgnih.govnih.gov |
| Hydrophobicity | Can influence the partitioning of the molecule into different phases, affecting reaction rates in multiphasic systems. | mdpi.comnih.gov |
Correlation of Electronic Structure with Observed Reaction Rates and Product Selectivity
The electronic structure of "this compound" directly correlates with its observed reaction rates. The strong electron-withdrawing p-nitro group significantly increases the rate of nucleophilic acyl substitution reactions compared to an unsubstituted benzoate (B1203000) ester. This is because the nitro group stabilizes the negatively charged tetrahedral intermediate formed during the reaction. pearson.com
Hammett plots, which graph the logarithm of the relative reaction rate against the Hammett substituent constant (σ), are a powerful tool for visualizing these correlations. walisongo.ac.idviu.ca For the hydrolysis of para-substituted nitrophenyl benzoates, a linear relationship is often observed, with electron-withdrawing groups leading to higher reaction rates. semanticscholar.org The positive slope (ρ value) of such a plot indicates that the reaction is facilitated by the withdrawal of electron density from the reaction center. viu.ca
The electronic effects of the substituents can also influence product selectivity in reactions where multiple pathways are possible. However, for the hydrolysis of a simple ester like "this compound," the primary products are p-nitrobenzoic acid and o-cresol (B1677501).
Influence of Substituents on Intermolecular Interactions in the Solid State
In the solid state, the arrangement of molecules in a crystal lattice is governed by a variety of intermolecular interactions. The substituents on the aromatic rings of "this compound" play a crucial role in directing these interactions.
The nitro group is a strong hydrogen bond acceptor and can participate in C-H···O hydrogen bonds with neighboring molecules. It can also engage in π-π stacking interactions, where the electron-deficient nitro-substituted ring interacts with an electron-rich aromatic ring of an adjacent molecule. The presence of both a p-nitrobenzoyl group and an o-tolyl group allows for a complex interplay of these interactions.
Chemical Transformations and Derivative Synthesis from Benzoic Acid, P Nitro , O Tolyl Ester
Selective Functional Group Interconversions
The presence of both a nitro group and an ester group on the same molecule necessitates the use of selective reagents to modify one without affecting the other.
The selective reduction of the aromatic nitro group to a primary amine is a crucial transformation, yielding o-tolyl p-aminobenzoate. This reaction requires reagents that can reduce the nitro functionality while leaving the ester group intact. A significant challenge is that many common reducing agents can also cleave the ester bond. niscpr.res.in
Several methods have been developed for the selective reduction of nitroarenes in the presence of other reducible functional groups. niscpr.res.incommonorganicchemistry.com Catalytic hydrogenation using hydrogen gas with catalysts like palladium on carbon (Pd/C) or Raney nickel is a common method, though it can sometimes affect other functional groups. commonorganicchemistry.comyoutube.com For enhanced selectivity, chemical reducing systems are often preferred. These include metals in acidic media, such as iron (Fe) or zinc (Zn) in acetic acid, or tin(II) chloride (SnCl₂). commonorganicchemistry.com These mild conditions are generally compatible with ester functionalities. commonorganicchemistry.com
More modern and highly selective reagents have also been employed. A system of NaBH₄ in the presence of transition metal complexes like Ni(PPh₃)₄ can effectively reduce nitro compounds to amines in an ethanol (B145695) solvent at room temperature. jsynthchem.com Another effective system for selective reduction utilizes hydrazine (B178648) in combination with a metal catalyst, which has been shown to be efficient without causing hydrogenolysis. niscpr.res.in
Table 1: Reagents for Selective Reduction of Nitro Group
| Reagent System | Conditions | Selectivity Notes | Reference(s) |
| H₂ / Pd/C | Catalytic hydrogenation | Highly efficient but may also reduce other functional groups. | commonorganicchemistry.com |
| H₂ / Raney Nickel | Catalytic hydrogenation | Often used when dehalogenation is a concern, effective for nitro groups. | commonorganicchemistry.com |
| Fe / HCl or AcOH | Acidic, room temp. | Mild method, generally selective for nitro group over esters. | commonorganicchemistry.comyoutube.com |
| Zn / AcOH | Acidic, room temp. | Mild method, provides good selectivity for nitro reduction. | commonorganicchemistry.com |
| SnCl₂ | Acidic | A classic, mild method for reducing nitro groups in the presence of other functionalities. | commonorganicchemistry.com |
| NaBH₄ / Ni(PPh₃)₄ | EtOH, room temp. | A modern system offering high efficiency for converting nitro compounds to amines. | jsynthchem.com |
The resulting amino ester, o-tolyl p-aminobenzoate, is a valuable synthetic intermediate, analogous to other p-aminobenzoic acid (PABA) esters used in the synthesis of more complex molecules. google.com
The ester linkage in Benzoic acid, p-nitro-, o-tolyl ester can be cleaved to regenerate the parent carboxylic acid and alcohol. This is typically achieved through hydrolysis under basic conditions, a process known as saponification. masterorganicchemistry.commasterorganicchemistry.com
The reaction involves the nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH or KOH) on the electrophilic carbonyl carbon of the ester. masterorganicchemistry.commasterorganicchemistry.com This proceeds through a tetrahedral intermediate, which then collapses to expel the o-toloxide (o-cresolate) anion as the leaving group, forming p-nitrobenzoic acid. masterorganicchemistry.com Because the reaction is performed in a basic medium, the acidic p-nitrobenzoic acid (pKa ~3.41) is immediately deprotonated to form its carboxylate salt, sodium p-nitrobenzoate. masterorganicchemistry.comlibretexts.org Subsequent acidification of the reaction mixture with a strong acid (e.g., HCl) is required to protonate the carboxylate and precipitate the p-nitrobenzoic acid. orgsyn.org The other product, o-cresol (B1677501) (o-tolyl alcohol), is also liberated.
The general mechanism for this nucleophilic acyl substitution is well-established. masterorganicchemistry.comlibretexts.org The cleavage is generally a high-yield process. orgsyn.org
Table 2: Conditions for Ester Cleavage (Saponification)
| Step | Reagents | Products | Purpose | Reference(s) |
| 1. Hydrolysis | NaOH (aq) or KOH (aq), Heat | Sodium p-nitrobenzoate, Sodium o-cresolate | Cleavage of the ester bond via nucleophilic acyl substitution. | masterorganicchemistry.comorgsyn.org |
| 2. Acidification | HCl (aq) or H₂SO₄ (aq) | p-Nitrobenzoic acid, o-Cresol | Protonation of the carboxylate and phenoxide salts to yield the final neutral products. | orgsyn.org |
This cleavage reaction makes the ester a useful protecting group for either p-nitrobenzoic acid or o-cresol during a multi-step synthesis.
Derivatization at the Aromatic Rings via Electrophilic or Nucleophilic Substitution
Further functionalization can be achieved by targeting the two aromatic rings. The electronic properties of the substituents on each ring dictate their reactivity towards electrophilic attack.
The p-nitrophenyl ring is strongly deactivated towards electrophilic aromatic substitution (EAS). Both the ester group (-COOR) and the nitro group (-NO₂) are powerful electron-withdrawing groups, which pull electron density from the ring, making it less attractive to electrophiles. quora.comnumberanalytics.com Both groups are meta-directing. quora.comyoutube.com Therefore, forcing conditions would be required for any electrophilic substitution on this ring, and the incoming electrophile would be directed to the positions meta to the ester and ortho to the nitro group (C2 and C6).
In contrast, the o-tolyl ring possesses both an activating and a deactivating group. The methyl group (-CH₃) is an electron-donating, activating group that directs incoming electrophiles to the ortho and para positions relative to it. The ester linkage (-OAr) is electron-withdrawing and deactivating, directing meta. The outcome of an electrophilic substitution reaction, such as nitration or halogenation, on this ring would be a mixture of products, with the regioselectivity depending on the specific reaction conditions and the relative directing power of the two substituents.
Nucleophilic aromatic substitution (SNAr) on either ring is generally not feasible as there is no suitable leaving group (like a halide) attached to the aromatic carbons. Nucleophilic attack would be directed at the carbonyl carbon of the ester, leading to cleavage as described in section 7.1.2. masterorganicchemistry.com
Photochemical Reactions and Generation of Novel Products
Aromatic nitro compounds are known to be photochemically active. Studies on related benzoic acid derivatives show that upon photolysis, their triplet states can undergo reactions in the presence of a hydrogen donor. researchgate.net These reactions can involve hydrogen atom transfer to the aromatic ring, forming cyclohexadienyl radicals, or to an oxygen of the carboxyl group to form a one-electron reduction product. researchgate.net
Furthermore, the photochemical cleavage of o-nitrobenzyl esters to release a carboxylic acid is a well-documented process. researchgate.net While the target molecule has a p-nitro group, its presence suggests that photochemical cleavage of the ester bond could be a potential reaction pathway under UV irradiation, leading to the formation of p-nitrophenoxy radicals and o-tolyl acyl radicals, which could then rearrange or react further to generate novel products. The exact nature of these products would depend on the reaction medium and the presence of other reactive species.
Application as a Building Block in Complex Organic Synthesis of Non-Biological Compounds
The true utility of this compound lies in its role as a versatile building block for the synthesis of more complex, non-biological molecules. The transformations described in the preceding sections allow it to serve as a source for several key synthons.
Source of p-Aminobenzoate Derivatives: As detailed in section 7.1.1, selective reduction of the nitro group yields o-tolyl p-aminobenzoate. Esters of p-aminobenzoic acid are precursors to a wide range of compounds, including local anesthetics (though procaine (B135) itself is a different ester). youtube.com
Source of p-Nitrobenzoic Acid and o-Cresol: As shown in section 7.1.2, ester cleavage provides easy access to p-nitrobenzoic acid and o-cresol. p-Nitrobenzoic acid is a fundamental building block in organic chemistry, used in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. researchgate.netnih.gov For example, it is a key starting material in some synthetic routes to procaine. youtube.com o-Cresol is also a widely used industrial intermediate.
Protected Bifunctional Intermediate: The ester can be viewed as a molecule where both a carboxylic acid and a phenol (B47542) are "protected." This allows for chemical modifications to be performed on other parts of a more complex molecule containing this ester moiety, with the option to later deprotect (cleave) the ester to reveal the carboxylic acid and phenol functionalities when needed.
Through these pathways, this compound serves as a valuable and flexible intermediate, enabling access to a variety of more elaborate chemical structures.
Environmental Fate and Degradation Pathways of Benzoic Acid, P Nitro , O Tolyl Ester
Abiotic Degradation Mechanisms in Environmental Compartments
Abiotic degradation involves the breakdown of a chemical compound through non-biological processes. For Benzoic acid, p-nitro-, o-tolyl ester, key abiotic degradation mechanisms would include its interaction with sunlight (photolysis), water (hydrolysis), and highly reactive chemical species in advanced oxidative processes.
Photolytic Degradation (Photolysis) in Aqueous and Gaseous Phases
Photolysis is the decomposition of molecules by light. While direct photolysis of this compound in the environment has not been extensively documented, related compounds offer insights into potential pathways. For instance, p-nitrobenzoic acid in an isopropanol (B130326) solution has been shown to undergo reduction to p-aminobenzoic acid when exposed to light at a wavelength of 316 nm. nih.gov This suggests that the nitro group on the benzene (B151609) ring is susceptible to photochemical transformation. The atmospheric half-life of 4-nitrobenzoic acid, based on its reaction with photochemically-produced hydroxyl radicals, is estimated to be approximately 27 days. nih.gov The ester linkage in this compound may also be susceptible to photolytic cleavage.
Hydrolytic Degradation in Aquatic Systems
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The ester linkage in this compound is a primary site for hydrolytic attack. This process would cleave the ester bond, yielding p-nitrobenzoic acid and o-cresol (B1677501) as primary degradation products. The rate of hydrolysis is influenced by pH and temperature. Generally, ester hydrolysis can be catalyzed by both acids and bases. Studies on similar compounds, such as para-substituted nitrophenyl benzoate (B1203000) esters, have investigated their hydrolysis under various pH conditions, demonstrating the susceptibility of the ester bond to cleavage. semanticscholar.org
Advanced Oxidative Degradation Processes (e.g., Fenton, UV/H₂O₂)
Advanced Oxidation Processes (AOPs) utilize highly reactive species, primarily the hydroxyl radical (•OH), to degrade organic pollutants. sapub.org These processes, such as the Fenton reaction (Fe²⁺/H₂O₂) and UV/H₂O₂, are effective in breaking down recalcitrant organic molecules. sapub.orgmdpi.com While specific studies on this compound are not available, research on related compounds like maprotiline (B82187) has shown that AOPs can lead to multi-hydroxylation, oxidation, and ring-opening of the aromatic structures. mdpi.com It is anticipated that AOPs would effectively degrade this compound, attacking both the aromatic rings and the ester group, potentially leading to complete mineralization to carbon dioxide and water under optimal conditions.
Biotic Degradation Mechanisms (Microbial Transformation)
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. This is a crucial pathway for the removal of many organic pollutants from the environment. The biodegradation of this compound would likely involve the enzymatic activities of various bacteria and fungi.
Aerobic Degradation Pathways and Metabolite Identification (e.g., ortho-cleavage)
Under aerobic conditions, microorganisms can utilize a variety of enzymatic reactions to break down aromatic compounds. The degradation of this compound would likely begin with the hydrolysis of the ester bond by esterase enzymes, releasing p-nitrobenzoic acid and o-cresol.
Following hydrolysis, both p-nitrobenzoic acid and o-cresol can be further degraded. Strains of Pseudomonas fluorescens and Nocardia erythropolis have been shown to utilize 4-nitrobenzoic acid as a sole source of carbon and nitrogen for aerobic growth. nih.gov The degradation of p-nitrophenol, a related compound, by various bacteria has been studied, with kinetic data showing its utilization as a carbon, nitrogen, and energy source. ashvinichauhan.netnih.gov The degradation of phenolic compounds often proceeds through the formation of catechols, which are then subject to ring cleavage by dioxygenase enzymes via either ortho- or meta-cleavage pathways. nih.gov For instance, a bacterial consortium has been shown to degrade phenol (B47542) aerobically through the simultaneous expression of both ortho- and meta-cleavage pathways. nih.gov
The degradation of N-methyl-4-nitroaniline by a Pseudomonas sp. was found to proceed via the formation of 4-nitroaniline, 4-aminophenol, and 1,2,4-benzenetriol, with subsequent ring cleavage. plos.org This suggests that the nitro group can be transformed and removed during aerobic degradation.
Table 1: Potential Aerobic Degradation Metabolites of this compound
| Initial Compound | Primary Hydrolysis Products | Potential Intermediate Metabolites | Ring Cleavage Products |
| This compound | p-Nitrobenzoic acid, o-Cresol | Protocatechuic acid, Catechol, 4-Nitrocatechol, Hydroquinone | Succinyl-CoA, Acetyl-CoA |
Anaerobic Degradation Pathways
In the absence of oxygen, anaerobic microorganisms employ different strategies to break down aromatic compounds. The initial steps in the anaerobic degradation of this compound would also likely involve the hydrolysis of the ester bond.
The subsequent anaerobic degradation of the resulting p-nitrobenzoic acid and o-cresol would follow distinct pathways. The reduction of the nitro group is a common initial step in the anaerobic transformation of nitroaromatic compounds. nih.gov For example, enzyme preparations from Veillonella alkalescens have been shown to reduce a variety of nitroaromatic compounds. nih.gov
The anaerobic degradation of p-cresol (B1678582) has been shown to proceed via the formation of 4-hydroxybenzylsuccinate in Desulfobacterium cetonicum. nih.gov The anaerobic degradation of many aromatic compounds converges to the formation of benzoyl-CoA, which is then further metabolized. The anaerobic degradation of 4-alkylbenzoates has also been reported, highlighting the microbial capacity to break down such structures under anoxic conditions. nih.gov
Table 2: Potential Anaerobic Degradation Metabolites of this compound
| Initial Compound | Primary Hydrolysis Products | Potential Intermediate Metabolites (Reductive Pathway) | Common Intermediate |
| This compound | p-Nitrobenzoic acid, o-Cresol | p-Aminobenzoic acid, 4-Hydroxybenzylsuccinate | Benzoyl-CoA |
Environmental Factors Influencing Degradation Rates (e.g., pH, Temperature, Oxygen Levels, Microbial Population)
The rate of degradation of "this compound" in the environment is governed by a combination of physicochemical and biological factors. The primary degradation pathway, hydrolysis of the ester bond, can occur both abiotically and biotically, with the rates of both processes being significantly influenced by environmental conditions.
pH: The pH of the surrounding medium has a profound effect on the hydrolysis rate of esters. The alkaline hydrolysis of ethyl p-nitrobenzoate, a related compound, has been shown to be significantly faster than under neutral or acidic conditions. chempedia.info Enzymatic hydrolysis also exhibits a strong pH dependence. For example, the versatile esterase CN1E1, capable of hydrolyzing various aromatic esters, shows optimal activity at a pH of 8.5. nih.gov This suggests that in alkaline soils and waters, both chemical and microbial hydrolysis of "this compound" would be enhanced.
Temperature: Temperature influences the rate of both chemical reactions and microbial activity. The rate of enzymatic hydrolysis of p-nitrophenyl butyrate (B1204436) by a cold-adapted lipase (B570770) increases with temperature up to an optimum before denaturation occurs. diva-portal.org For the esterase CN1E1, the optimal temperature for activity is between 25–30°C, with a significant retention of activity at lower temperatures (around 55% at 4°C), indicating its cold-adapted nature. nih.gov This implies that biodegradation can proceed, albeit at a slower rate, even in cooler environments.
Oxygen Levels: The microbial degradation of the aromatic rings of p-nitrobenzoic acid and o-cresol is typically an aerobic process. researchgate.net Dioxygenase enzymes, which are crucial for initiating the breakdown of the aromatic ring, require molecular oxygen. nih.gov Therefore, the complete mineralization of "this compound" is expected to be much more rapid under aerobic conditions. In anaerobic environments, the initial hydrolysis of the ester can still occur, but the subsequent degradation of the aromatic intermediates would be significantly slower or proceed through different, less efficient pathways, potentially leading to the accumulation of these intermediates. researchgate.net
Microbial Population: The presence of a competent microbial population is paramount for the biodegradation of "this compound". The rate of degradation will be significantly higher in environments with a diverse and adapted microbial community. Factors that support a healthy microbial population, such as the availability of other nutrients (nitrogen, phosphorus), will also enhance the degradation rate. The presence of other pollutants can also influence the degradation, either by inhibiting microbial activity or by inducing the expression of degradative enzymes.
Table 2: Influence of Environmental Factors on the Degradation of Analogous Esters
| Environmental Factor | Effect on Degradation Rate | Optimal Condition (for analogs) | Reference |
| pH | Rate increases with alkalinity for chemical hydrolysis; enzymes have optimal pH. | pH 8.5 (for esterase CN1E1) | nih.govchempedia.info |
| Temperature | Rate increases with temperature up to an optimum for enzymatic activity. | 25–30°C (for esterase CN1E1) | nih.govdiva-portal.org |
| Oxygen Levels | Aerobic conditions are generally required for complete ring mineralization. | Aerobic | researchgate.net |
| Microbial Population | A diverse and adapted population enhances biodegradation. | High microbial diversity and abundance |
Environmental Distribution and Mobility Studies (Excluding Ecotoxicological Aspects)
The environmental distribution and mobility of "this compound" will be dictated by its physicochemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). While specific studies on this compound are not available, its behavior can be inferred from general principles and studies on similar classes of compounds like organophosphate esters and phthalate (B1215562) esters.
Being an ester of a carboxylic acid, it is expected to have low to moderate water solubility. The presence of the nitro group and the aromatic rings would contribute to a relatively high octanol-water partition coefficient, suggesting a tendency to sorb to organic matter in soil and sediment. This sorption would reduce its mobility in the aqueous phase, limiting its transport through groundwater but potentially leading to its accumulation in soil and sediment.
Urban environments, with large areas of impervious surfaces, can enhance the transport of semi-volatile organic compounds. nih.gov These compounds can accumulate in the organic film on these surfaces and be washed off by rainwater into urban waterways. nih.gov
Once in the environment, the primary fate process is expected to be hydrolysis, breaking the compound down into p-nitrobenzoic acid and o-cresol. The mobility of these degradation products will then govern their further distribution. p-Nitrobenzoic acid, being a carboxylic acid, will exist in its anionic form at neutral to alkaline pH, which will increase its water solubility and mobility in water. However, it can still interact with soil minerals and organic matter. o-Cresol is moderately soluble in water and can be subject to volatilization and sorption to organic matter.
Table 3: Predicted Environmental Behavior of this compound
| Environmental Compartment | Predicted Behavior | Influencing Factors |
| Soil | Sorption to organic matter is likely, limiting mobility. | Organic matter content, microbial activity, pH, moisture. |
| Water | Limited mobility due to sorption; hydrolysis is a key fate process. | pH, temperature, microbial population, suspended solids. |
| Sediment | Potential for accumulation due to sorption. | Organic carbon content, bioturbation, redox conditions. |
| Air | Low volatility expected; atmospheric transport is likely to be minor. | Vapor pressure, atmospheric conditions. |
Advanced Applications in Materials Science and Non Biological Systems
Utilization in Polymer Chemistry (e.g., as a Monomer or Modifier for Polymeric Materials)
Currently, there is limited direct research available in public literature detailing the specific use of o-tolyl p-nitrobenzoate as either a monomer for polymerization or as a modifier for existing polymeric materials. In principle, ester compounds can be incorporated into polymer chains, for instance, through transesterification reactions to create polyesters. The presence of the nitro group could also potentially influence the properties of a polymer matrix, such as its thermal stability or its interaction with other substances. However, without specific studies on this compound, its role in polymer chemistry remains theoretical.
Application in Liquid Crystalline Materials and Mesophase Behavior
The molecular structure of o-tolyl p-nitrobenzoate, which includes a rigid aromatic core, is a common feature in molecules that exhibit liquid crystalline properties. Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, often characterized by the orientational order of their molecules. tcichemicals.com Compounds that form these phases (mesophases) are typically elongated or disk-shaped. tcichemicals.com
Role as a Chemical Intermediate in the Synthesis of Non-Biological Advanced Materials
Esters of p-nitrobenzoic acid are recognized as valuable chemical intermediates. google.com The nitro group can be chemically reduced to an amino group, which is a key step in the synthesis of many other functional materials. For example, glycerol (B35011) mono-p-nitrobenzoate is used as an intermediate in the preparation of glycerol mono-p-aminobenzoate. google.com
Following this logic, o-tolyl p-nitrobenzoate could serve as a precursor for o-tolyl p-aminobenzoate. This subsequent amine compound could then be used as a building block for more complex structures, such as polyamides, polyimides, or specific dye molecules, where the specific stereochemistry of the o-tolyl group could be leveraged to achieve desired material properties. The general synthesis route for nitrobenzoic acid esters often involves the reaction of the corresponding acid with an alcohol. google.comyoutube.com
Table 1: Potential Synthesis Pathway
| Precursor 1 | Precursor 2 | Product (Intermediate) | Potential Final Material Class |
|---|
Potential in Optoelectronic and Photonic Material Development
The development of materials for optoelectronic and photonic applications often focuses on organic molecules with specific electronic properties. The p-nitrobenzoate functional group is of interest in this field. The nitro group is a strong electron-withdrawing group, which, when combined with an electron-donating part of a molecule, can lead to a significant molecular dipole moment and nonlinear optical (NLO) properties. These properties are crucial for applications like frequency doubling of light or in electro-optic modulators.
While the fundamental p-nitrobenzoate structure is promising, the specific performance of o-tolyl p-nitrobenzoate in optoelectronic devices has not been extensively documented. The electronic and steric effects of the o-tolyl group would need to be systematically investigated to determine its influence on properties such as second-harmonic generation (SHG) efficiency, transparency, and thermal stability.
Design of Functional Organic Compounds for Specific Non-Biological Material Properties
The design of functional organic materials relies on the principle that molecular structure dictates macroscopic properties. For o-tolyl p-nitrobenzoate, each component of its structure is chosen to impart specific characteristics.
p-Nitrobenzoate Group : This unit provides electronic functionality. The para-substituted nitro group creates a strong dipole, which is a prerequisite for many optical and electronic applications.
Ester Linkage : Connects the functional acid part with the modifying alcohol part, influencing solubility, melting point, and stability.
o-Tolyl Group : The "ortho-methyl" substitution on the phenyl ring introduces a steric (spatial) factor. Unlike a flat phenyl ring, the o-tolyl group is three-dimensional, which can disrupt intermolecular packing. This disruption can be used to tune material properties like solubility, melting point, and the tendency to form crystalline versus amorphous solids.
By modifying this basic structure—for instance, by changing the substituent on the tolyl ring or altering the position of the nitro group—chemists can fine-tune the resulting material's properties for specific non-biological applications.
Table 2: Mentioned Chemical Compounds
| Compound Name | Synonym(s) |
|---|---|
| Benzoic acid, p-nitro-, o-tolyl ester | o-Tolyl p-nitrobenzoate |
| p-Nitrobenzoic Acid | 4-Nitrobenzoic acid |
| o-Cresol (B1677501) | 2-Methylphenol |
| Glycerol mono-p-nitrobenzoate | - |
| Glycerol mono-p-aminobenzoate | - |
Future Research Directions and Emerging Trends
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthetic Route Planning
Exploration of Novel Catalytic Systems for Sustainable and Efficient Synthesis
The synthesis of esters is a cornerstone of organic chemistry, and the development of green and efficient catalytic systems is a major research focus. For nitrobenzoic acids, traditional esterification catalysts like sulfuric acid or toluene (B28343) sulfonic acids have been effective but can present environmental and handling challenges. google.comnih.gov Future research is geared towards discovering and implementing more sustainable alternatives.
Emerging catalysts include:
Solid acid catalysts: Materials like metal oxides, ion-exchange resins, and zeolites are being investigated as reusable and less corrosive alternatives to mineral acids. nih.gov
Enzymatic catalysts: Enzymes offer high selectivity and operate under mild conditions, aligning with the principles of green chemistry. skyquestt.com
Brønsted acidic ionic liquids (BAILs): These catalysts are gaining attention due to their thermal stability, ease of handling, and recyclability. nih.gov
Advanced Spectroscopic Techniques for In-Situ Mechanistic Studies
A deeper understanding of the reaction mechanisms involved in the synthesis and potential applications of Benzoic acid, p-nitro-, o-tolyl ester requires sophisticated analytical techniques. Advanced spectroscopic methods that allow for real-time, in-situ monitoring of chemical reactions are becoming increasingly important.
Techniques such as FTIR and NMR spectroscopy, combined with computational modeling, can provide detailed insights into the formation of intermediates and the role of solvents and catalysts. ucl.ac.uk For nitroaromatic compounds, specialized techniques are often necessary. For example, electrospray ionization tandem mass spectrometry (ESI-MS/MS) can be used to study the ionization and fragmentation behavior of these molecules, revealing details about their structure and reactivity. nih.gov Furthermore, time-resolved spectroscopy can probe the excited states of the molecule, which is particularly relevant given the photochemical properties of many nitroaromatic compounds. researchgate.net
Development of High-Throughput Computational Screening Methods for Material Property Prediction
Computational chemistry is a powerful tool for predicting the properties of molecules before they are synthesized. researchgate.net High-throughput computational screening allows researchers to evaluate large libraries of virtual compounds, identifying candidates with desirable characteristics. For this compound and its potential derivatives, these methods can predict a wide range of properties.
| Predicted Property | Relevance |
| Electronic Properties | The nitro group's electron-withdrawing nature significantly influences the molecule's electronic structure. quora.com |
| Solubility and Partitioning | Important for predicting environmental fate and behavior. mdpi.com |
| Reactivity | DFT calculations can provide insights into chemical reactivity and potential degradation pathways. nih.gov |
| Biological Activity | Molecular docking studies can screen for potential interactions with biological targets. nih.gov |
By leveraging these computational methods, researchers can prioritize the synthesis of molecules with the highest potential for specific applications, saving time and resources.
Investigation of Solid-State Properties for Advanced Functional Material Design
The arrangement of molecules in the solid state dictates the macroscopic properties of a material. For this compound, the interplay of the nitro group, the ester linkage, and the tolyl group can lead to interesting crystal packing and intermolecular interactions. The study of these solid-state properties is crucial for designing advanced functional materials.
The nitro group, in particular, is known to influence the solid-state structure and can be a key component in materials with applications in optics or electronics. nih.gov The investigation of polymorphism, where a compound can exist in multiple crystal forms with different properties, is also a significant area of research. ucl.ac.uk Understanding the crystal structure of this compound and related compounds can guide the design of new materials with tailored properties, such as liquid crystals or compounds with specific nonlinear optical responses. nih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
